molecular formula C6H9N3O B6332096 6-Aminopyrimidine-4-ethanol CAS No. 1557697-88-7

6-Aminopyrimidine-4-ethanol

Cat. No.: B6332096
CAS No.: 1557697-88-7
M. Wt: 139.16 g/mol
InChI Key: HKVBXSQWZFJRPQ-UHFFFAOYSA-N
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Description

Fundamental Chemical Significance of Pyrimidine-Containing Scaffolds in Organic Synthesis

The pyrimidine (B1678525) nucleus is a cornerstone of heterocyclic chemistry, recognized for its profound importance in both biological systems and synthetic applications. As a fundamental component of nucleic acids (DNA and RNA) in the form of cytosine, thymine, and uracil (B121893), the pyrimidine scaffold is central to the chemistry of life. researchgate.netresearchgate.net This inherent biological relevance has established pyrimidine-based structures as "privileged scaffolds" in medicinal chemistry and drug discovery. researchgate.netacs.org Their derivatives are known to exhibit a vast array of biological activities. acs.orgresearchgate.net

In the realm of organic synthesis, pyrimidines are versatile building blocks. The pyrimidine ring is an electron-deficient aromatic system, a characteristic that is intensified by the presence of two nitrogen atoms. wikipedia.org This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, especially when a good leaving group is present. bhu.ac.in Conversely, electrophilic aromatic substitution is generally difficult unless the ring is activated by electron-donating substituents. wikipedia.org The presence of multiple reaction sites allows for the creation of diverse and highly functionalized derivatives through regioselective reactions. wikipedia.org Consequently, pyrimidine cores are extensively used in the synthesis of complex molecules and compound libraries for screening purposes. wikipedia.org Methods like the Biginelli reaction and other multicomponent reactions provide efficient routes to synthesize substituted pyrimidines. wikipedia.org

Structural Attributes and Potential Reactivity Sites of the 6-Aminopyrimidine-4-ethanol System

The chemical behavior of this compound is dictated by the interplay of its three key components: the pyrimidine ring, the 6-amino group, and the 4-ethanol substituent.

Structural Attributes:

The molecule consists of a six-membered pyrimidine heterocycle substituted at two positions. The amino group (-NH₂) at position C6 is a strong electron-donating group, which influences the electron density of the entire ring system. The ethanol (B145695) group (-CH₂CH₂OH) at position C4 introduces a primary alcohol functionality.

PropertyPredicted Value
Boiling Point348.2±27.0 °C
Density1.282±0.06 g/cm³
pKa14.46±0.10
Table 1: Predicted Physicochemical Properties of this compound. Data sourced from publicly available chemical databases. nih.gov

Potential Reactivity Sites:

The unique arrangement of functional groups in this compound creates several potential sites for chemical reactions.

The Pyrimidine Ring (C5 Position): The 6-amino group is an activating group that increases the nucleophilicity of the pyrimidine ring, particularly at the C5 position. semanticscholar.org This makes the C5 carbon susceptible to attack by electrophilic reagents. Reactions such as nitrosation, halogenation, and condensation with aldehydes are known to occur at this position in related 6-aminouracil (B15529) systems. wikipedia.orgsemanticscholar.orgcsir.co.za

The 6-Amino Group (-NH₂): The exocyclic amino group is nucleophilic and can participate in a variety of reactions. It can be acylated, sulfonated, or alkylated. researchgate.net The basicity of the amino group is influenced by the electron-withdrawing nature of the pyrimidine ring, making it less basic than typical aliphatic amines. wikipedia.org

The 4-Ethanol Group (-CH₂CH₂OH): The primary alcohol of the ethanol side chain is a key reactive site. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted into an ether or an ester through reactions with appropriate reagents. The hydroxyl group also allows for hydrogen bond formation, influencing the molecule's solubility and intermolecular interactions.

Pyrimidine Ring Nitrogens (N1 and N3): The ring nitrogen atoms possess lone pairs of electrons and can act as nucleophiles or bases, although their basicity is significantly lower than that of pyridine (B92270). wikipedia.org They can be protonated or alkylated, though these reactions are more difficult compared to pyridine. wikipedia.org

The reactivity of this compound is thus a composite of the individual reactivities of these sites, with the potential for intramolecular interactions and complex reaction pathways.

Reactive SiteType of ReagentPotential Reaction Type
C5-PositionElectrophiles (e.g., aldehydes, nitrosating agents)Electrophilic Aromatic Substitution, Condensation
6-Amino GroupElectrophiles (e.g., acyl halides, sulfonyl chlorides)Acylation, Sulfonylation, Alkylation
4-Ethanol (-OH)Oxidizing agents, Acids, Alkyl halidesOxidation, Esterification, Etherification
Ring NitrogensStrong Electrophiles, AcidsAlkylation, Protonation
Table 2: Summary of Potential Reactivity in this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-aminopyrimidin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-3-5(1-2-10)8-4-9-6/h3-4,10H,1-2H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVBXSQWZFJRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Aminopyrimidine 4 Ethanol and Its Chemical Congeners

Established Synthetic Pathways for the Pyrimidine (B1678525) Core

The construction of the fundamental pyrimidine ring can be achieved through various established synthetic strategies. These methods can be broadly categorized into those that build the ring from acyclic precursors (cyclization reactions) and those that modify a pre-existing pyrimidine nucleus (post-cyclization functionalization).

The most common and widely utilized method for pyrimidine ring synthesis involves the condensation of a three-carbon component with a reagent containing an N-C-N fragment. wikipedia.orgbu.edu.eg This foundational approach allows for considerable variation in starting materials, enabling access to a wide array of substituted pyrimidines.

Key cyclization strategies include:

Principal Synthesis: This classic approach involves the cyclization of β-dicarbonyl compounds with amidines, urea (B33335), or guanidine (B92328). wikipedia.org For instance, reacting an amidine with a β-dicarbonyl compound yields a 2-substituted pyrimidine, while using guanidine results in a 2-aminopyrimidine (B69317). wikipedia.org

Biginelli Reaction: A well-known multicomponent reaction where an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793) condense to form a dihydropyrimidinone, which can be subsequently oxidized to the corresponding pyrimidine. wikipedia.org

Condensation with Diamines: Other methods rely on the condensation of carbonyl compounds with diamines. For example, 4-methylpyrimidine (B18481) can be synthesized from 4,4-dimethoxy-2-butanone (B155242) and formamide. wikipedia.org

De Novo Biosynthesis: In biological systems, the pyrimidine ring is synthesized from simple precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate, ultimately leading to the formation of orotate, a key intermediate. wikipedia.orgdavuniversity.orgcreative-proteomics.com

Synthetic MethodKey PrecursorsResulting Product TypeReference
Principal Synthesisβ-Dicarbonyl Compound + Amidine/Guanidine/UreaSubstituted Pyrimidines/Pyrimidinones wikipedia.org
Biginelli ReactionAldehyde + β-Ketoester + Urea/ThioureaDihydropyrimidinones wikipedia.org
Carbonyl-Diamine CondensationCarbonyl Compound (e.g., diketone) + Diamine (e.g., formamide)Substituted Pyrimidines wikipedia.org
De Novo BiosynthesisCarbamoyl phosphate + AspartateOrotate and subsequent pyrimidine nucleotides davuniversity.orgcreative-proteomics.com

Once the pyrimidine core is formed, its substitution pattern can be modified through various functionalization reactions. The electronic nature of the pyrimidine ring, characterized by electron-deficient carbon atoms at positions 2, 4, and 6, dictates its reactivity.

Electrophilic Substitution: Due to the ring's electron-deficient nature, electrophilic substitution is less facile than in pyridine (B92270). When it occurs, it preferentially takes place at the C5 position, which is the least electron-deficient. wikipedia.org Observed reactions include nitration, halogenation, sulfonation, and formylation on substituted pyrimidine rings. wikipedia.org

Nucleophilic Substitution: The electron deficiency at the C2, C4, and C6 positions makes them susceptible to nucleophilic attack. wikipedia.org This is a highly valuable strategy for introducing functional groups. Halogenated pyrimidines are common substrates, where the halogen acts as a leaving group. Reactions such as amination and hydroxylation are well-documented for substituted pyrimidines. wikipedia.org

Direct C-H Activation: Modern synthetic methods have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. For example, palladium-catalyzed C-H arylation has been successfully applied to uracil (B121893) derivatives at the C5 position. nih.gov

Reaction TypePosition on Pyrimidine RingDescriptionExample ReactionsReference
Electrophilic SubstitutionC5Attack by an electrophile on the least electron-deficient carbon.Nitration, Halogenation, Sulfonation wikipedia.org
Nucleophilic SubstitutionC2, C4, C6Attack by a nucleophile on electron-deficient carbons, often displacing a leaving group like a halogen.Amination, Hydroxylation, Alkoxylation wikipedia.orggoogle.com
Direct C-H ActivationC5 (and others)Transition-metal-catalyzed coupling of a C-H bond with a reaction partner.Arylation, Heteroarylation nih.gov

Direct and Indirect Synthetic Approaches to 6-Aminopyrimidine-4-ethanol

A highly feasible pathway begins with a di-substituted pyrimidine, such as 4,6-dichloropyrimidine (B16783). The synthesis would proceed via sequential nucleophilic substitutions:

Selective Amination: The first step would involve the reaction of 4,6-dichloropyrimidine with an amino source, such as aqueous ammonia (B1221849). This reaction yields 4-amino-6-chloropyrimidine (B18116) through atmospheric-pressure ammonolysis. google.commdpi.com The chlorine atoms at the 4 and 6 positions have different reactivities, often allowing for selective substitution.

Alkoxylation: The remaining chlorine atom on the 4-amino-6-chloropyrimidine intermediate is then displaced by an ethanolamine-derived nucleophile. This can be achieved by refluxing the intermediate with an alcohol in the presence of an alkaline catalyst. google.com For the target molecule, reacting 4-amino-6-chloropyrimidine with ethylene (B1197577) glycol or 2-aminoethanol under basic conditions would introduce the desired ethanol (B145695) group at the 4-position, yielding this compound.

This stepwise approach, leveraging the differential reactivity of the halogen substituents, provides a controlled and logical pathway to the target compound.

Preparation of Structurally Related Pyrimidine-Ethanol Derivatives

The synthesis of congeners of this compound often employs more sophisticated or convergent strategies, including the use of specialized reagents like ketene (B1206846) acetals or efficient multicomponent reactions.

A versatile method for synthesizing 2-(2-amino-6-aryl-4-pyrimidinylamino)ethanol derivatives involves the ring-opening reactions of cyclic ketene-N,O-acetals. orientjchem.org This approach builds the pyrimidine ring from acyclic and heterocyclic precursors in a convergent manner.

The synthesis begins with commercially available substituted acetophenones, which are converted in multiple steps to a key intermediate: a five-membered cyclic ketene-N,O-acetal (e.g., 2-Oxazolidin-2-ylidene-1-phenylethanone). orientjchem.org The final pyrimidine ring is formed by reacting this cyclic ketene-N,O-acetal with guanidine. orientjchem.org The reaction is typically conducted in a solvent mixture like DMSO and toluene, using a base such as potassium tert-butoxide. Research indicates that the presence of electron-withdrawing groups on the aromatic ring of the acetophenone (B1666503) starting material is favorable for the reaction, leading to higher yields. orientjchem.org

Examples of 2-(2-amino-6-aryl-4-pyrimidinamino)ethanol Derivatives orientjchem.org
Aryl Substituent (on Pyrimidine Ring)Reported Yield
Phenyl72%
4-Chlorophenyl85%
4-Fluorophenyl82%
4-Bromophenyl86%
4-Nitrophenyl88%
4-Methylphenyl75%

Multicomponent reactions (MCRs) are highly efficient in organic synthesis as they allow for the construction of complex molecules from simple starting materials in a single step, generating molecular diversity quickly. acs.orgthieme-connect.com A notable MCR for pyrimidine synthesis involves an iridium-catalyzed reaction of an amidine with up to three different alcohol molecules. acs.orgnih.govacs.org

This sustainable method proceeds through a cascade of condensation and dehydrogenation steps. acs.orgacs.org The PN5P–Ir–pincer complex catalyst facilitates the selective formation of C-C and C-N bonds. acs.orgnih.gov Alcohols, which can be sourced from biomass, serve as versatile building blocks. acs.orgnih.gov This protocol is particularly advantageous for creating highly and unsymmetrically substituted pyrimidines with high regioselectivity and in good to excellent yields. acs.orgthieme-connect.com The modularity of this approach could be adapted to include an alcohol containing a protected hydroxyl or amino group to construct complex pyrimidine-ethanol derivatives.

Examples of Pyrimidines Synthesized via Iridium-Catalyzed MCR from Amidines and Alcohols acs.orgacs.org
Amidine ComponentAlcohol Component(s)Resulting Pyrimidine SubstituentsReported Yield
BenzamidineEthanol, 1-Propanol2-Phenyl, 4-Ethyl, 6-Propyl78%
Benzamidine1-Propanol, Benzyl alcohol2,4-Diphenyl, 6-Propyl93%
AcetamidineEthanol, 1-Propanol2-Methyl, 4-Ethyl, 6-Propyl74%
Benzamidine1-Phenylethanol, 1-Propanol, Benzyl alcohol2,4-Diphenyl, 5-Methyl, 6-Propyl81%

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic Aromatic Substitution (SNAr) represents a fundamental strategy for the functionalization of pyrimidine rings, particularly those activated by the presence of good leaving groups such as halogens. The synthesis of this compound and related structures can be effectively achieved starting from readily available dihalopyrimidines, such as 4,6-dichloropyrimidine. The regioselectivity of the substitution is a critical factor, governed by the nature of the nucleophile and the electronic properties of the pyrimidine ring.

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. In a 4,6-dichloropyrimidine system, the two chlorine atoms are chemically equivalent, simplifying the initial substitution step. The general strategy involves a sequential, two-step substitution. In the first step, one chlorine atom is displaced by a nucleophile, and in the second step, the remaining chlorine is displaced by a different nucleophile.

For the synthesis of this compound, this would involve the sequential reaction of 4,6-dichloropyrimidine with ammonia (or a protected amine) and the anion of ethylene glycol or a protected ethanol equivalent. The order of addition can be crucial. Typically, the reaction with a primary amine is performed first, yielding a 6-chloro-4-aminopyrimidine intermediate. This is demonstrated in the synthesis of various 6-chloro-N-substituted-pyrimidine-2,4-diamines, where 2-amino-4,6-dichloropyrimidine (B145751) is reacted with a range of primary and secondary amines. These reactions are often carried out under solvent-free conditions in the presence of a base like triethylamine (B128534) at elevated temperatures (80–90 °C), selectively substituting one of the chlorine atoms. mdpi.com

The second substitution, introducing the ethanol group, can be accomplished by reacting the 6-chloro-4-aminopyrimidine intermediate with an alkoxide. For instance, reaction with sodium ethoxide would introduce an ethoxy group. To form the specific 4-ethanol substituent, a reagent like the sodium salt of 2-(vinyloxy)ethanol (B1195950) could be used, followed by acidic workup to deprotect the hydroxyl group. Studies on SNAr reactions involving 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that reactions with alkoxide ions, generated by adding sodium hydroxide (B78521) to an alcohol solvent like ethanol, lead to the substitution of a chlorine atom by an ethoxy group through a process of solvolysis. mdpi.com This highlights the competition that can occur between different nucleophiles; in this case, the amine (a soft nucleophile) and the alkoxide (a hard nucleophile). mdpi.com

The reactivity in SNAr reactions is enhanced by the two nitrogen atoms in the pyrimidine ring, which stabilize the anionic Meisenheimer complex intermediate formed during the addition-elimination mechanism. mdpi.com While most SNAr reactions are believed to proceed via this two-step mechanism, recent studies suggest that some may occur through a concerted (cSNAr) pathway, though the two-step model remains the standard for explaining reactivity and regioselectivity in these systems. nih.gov

The following table summarizes representative SNAr reactions on dichloropyrimidine systems, illustrating the principles applicable to the synthesis of this compound congeners.

Starting MaterialNucleophileProductYield (%)Conditions
2-Amino-4,6-dichloropyrimidine2-Methoxyaniline6-Chloro-N4-(2-methoxyphenyl)pyrimidine-2,4-diamine84TEA, Solvent-free, 80-90°C, 4.5 h mdpi.com
2-Amino-4,6-dichloropyrimidine4-Bromoaniline6-Chloro-N4-(4-bromophenyl)pyrimidine-2,4-diamine80TEA, Solvent-free, 80-90°C, 6.5 h mdpi.com
2-Amino-4,6-dichloropyrimidine3-Methoxy-4-methylaniline6-Chloro-N4-(3-methoxy-4-methylphenyl)pyrimidine-2,4-diamine85TEA, Solvent-free, 80-90°C, 4 h mdpi.com
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndoline / NaOH2-Amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde60Ethanol, Reflux, 3 h mdpi.com

Amine Condensation Reactions for Derivatization

The primary amino group at the C6 position of this compound is a versatile functional handle for further molecular elaboration through condensation reactions. A prominent example of such a derivatization is the reaction with aldehydes and ketones to form Schiff bases (or imines). This reaction provides a straightforward method for introducing a wide variety of substituents onto the pyrimidine core, allowing for the systematic modification of the compound's chemical properties.

The condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. The reaction is typically acid-catalyzed, with small amounts of glacial acetic acid often used to facilitate the dehydration step. niscpr.res.inrjptonline.org The reactions are commonly carried out in alcoholic solvents such as methanol (B129727) or ethanol. niscpr.res.in

A range of aromatic and heteroaromatic aldehydes can be successfully condensed with aminopyrimidines. niscpr.res.inresearchgate.net For example, 2-aminopyrimidine has been shown to react with various substituted benzaldehydes, including those with hydroxy, methoxy, and dimethylamino groups, to produce the corresponding N-benzylidine-2-aminopyrimidine derivatives in good yields. niscpr.res.inresearchgate.net This methodology is directly applicable to this compound, where the C6-amino group would react selectively, leaving the C4-ethanol group intact, provided the reaction conditions are controlled.

The formation of the Schiff base can be monitored by standard analytical techniques. The resulting imine products are characterized by the appearance of a C=N stretching band in their infrared (IR) spectra and a distinctive signal for the imine proton (-N=CH-) in their 1H NMR spectra. researchgate.net This reaction serves as a powerful tool for creating libraries of pyrimidine derivatives for various research applications.

The table below details several examples of Schiff base formation via condensation of an aminopyrimidine with various aldehydes, illustrating the scope and typical conditions for this derivatization strategy.

Amine ReactantAldehyde ReactantProduct (Schiff Base)CatalystSolvent
2-Aminopyrimidine4-(Dimethylamino)benzaldehyde(Z)-N-(4-(dimethylamino)benzylidene)pyrimidin-2-amineAcetic AcidEthanol rjptonline.org
2-Aminopyrimidine3-Hydroxybenzaldehyde3-((Pyrimidin-2-ylimino)methyl)phenolGlacial Acetic AcidMethanol/Ethanol niscpr.res.in
2-Aminopyrimidine2,5-DimethoxybenzaldehydeN-(2,5-Dimethoxybenzylidene)pyrimidin-2-amineGlacial Acetic AcidMethanol/Ethanol researchgate.net
2-AminopyrimidineVeratraldehyde (3,4-Dimethoxybenzaldehyde)N-(3,4-Dimethoxybenzylidene)pyrimidin-2-amineGlacial Acetic Acid/NaOHMethanol/Ethanol researchgate.net
2-AminopyrimidineThiophene-2-carboxaldehydeN-(Thiophen-2-ylmethylene)pyrimidin-2-amineGlacial Acetic Acid/NaOHMethanol/Ethanol researchgate.net

Chemical Reactivity and Derivatization Strategies for 6 Aminopyrimidine 4 Ethanol

Transformations Involving the Pyrimidine (B1678525) Ring's Amino Group (C6-Amino)

The amino group at the C6 position of 6-Aminopyrimidine-4-ethanol is a key site for derivatization, influencing the electronic properties of the pyrimidine ring and offering a handle for a variety of chemical transformations. Its reactivity is analogous to that of other aminopyrimidines, which are known to undergo reactions such as acylation and alkylation.

Acylation of the C6-amino group can be readily achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into a secondary amide, which can alter the compound's solubility, polarity, and biological activity. For instance, treatment of a 6-aminopyrimidine derivative with an appropriate acid chloride in a suitable solvent like dichloromethane (B109758) or pyridine (B92270) would yield the corresponding N-acyl derivative.

Alkylation of the C6-amino group introduces alkyl substituents, transforming the primary amine into a secondary or tertiary amine. This can be accomplished using alkyl halides or other alkylating agents. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. Such modifications can significantly impact the steric and electronic environment around the pyrimidine core.

These transformations are fundamental in diversifying the structure of this compound, allowing for the introduction of a wide array of functional groups and potentially modulating its physicochemical and pharmacological properties.

Reactions and Functionalization at the Ethanol (B145695) Side Chain's Hydroxyl Group (C4-Ethanol)

The ethanol side chain at the C4 position provides another avenue for derivatization through reactions targeting its primary hydroxyl group. Standard organic transformations can be employed to modify this functional group, leading to a diverse range of analogs.

Oxidation: The primary alcohol of the ethanol side chain can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would typically yield the corresponding aldehyde, 2-(6-aminopyrimidin-4-yl)acetaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, would lead to the formation of 2-(6-aminopyrimidin-4-yl)acetic acid. nih.gov These oxidized derivatives introduce new reactive handles for further functionalization, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. nanobioletters.com This reaction allows for the introduction of various acyl groups, thereby modifying the lipophilicity and other properties of the parent molecule.

Etherification: Formation of ethers is another important transformation of the hydroxyl group. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed to introduce a variety of alkyl or aryl groups. mdpi.com This modification can significantly alter the steric bulk and electronic properties of the side chain.

The ability to functionalize the ethanol side chain greatly expands the chemical space accessible from this compound, enabling the synthesis of a wide range of derivatives with potentially tailored properties.

Site-Specific Derivatization of the Pyrimidine Nucleus

Beyond the functional groups, the pyrimidine ring itself can be derivatized at specific positions, offering further opportunities for structural diversification.

Introduction of Substituents at Pyrimidine C-2 and C-5 Positions

The C2 and C5 positions of the pyrimidine ring are susceptible to electrophilic substitution, although the electron-donating nature of the C6-amino group primarily directs substitution to the C5 position.

Halogenation: Direct halogenation of aminopyrimidines is a well-established method for introducing halogen atoms, most commonly at the C5 position. nanobioletters.comresearchgate.net For example, treatment of a 2-aminopyrimidine (B69317) with bromine or chlorine in an aqueous solution can lead to the corresponding 5-halo derivative. nanobioletters.com The introduction of a halogen atom provides a valuable synthetic handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.

Nitration: Nitration of the pyrimidine ring can also be achieved, typically using a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the existing substituents. In aminopyridine, a related heterocyclic system, nitration often occurs at the position meta to the activating amino group. researchgate.net For 6-aminopyrimidine, the C5 position would be the likely site of nitration. The resulting nitro group can be further reduced to an amino group, providing another point for derivatization.

These site-specific derivatizations of the pyrimidine nucleus are crucial for fine-tuning the electronic properties and steric profile of the molecule.

Table 1: Examples of Site-Specific Derivatization Reactions on the Pyrimidine Nucleus

ReactionReagents and ConditionsPosition of SubstitutionProduct Type
HalogenationBr₂ or Cl₂ in aqueous solutionC55-Halo-6-aminopyrimidine derivative
NitrationHNO₃, H₂SO₄C55-Nitro-6-aminopyrimidine derivative

Formation of Iminopyrimidine and Schiff Base Derivatives

The C6-amino group can react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. wikipedia.org This condensation reaction is typically carried out by heating the aminopyrimidine and the carbonyl compound in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. sdiarticle5.com

The formation of a Schiff base introduces a new C=N double bond, which can exist in E/Z isomeric forms. The resulting iminopyrimidine derivatives can exhibit distinct biological activities compared to the parent amine. nih.govnih.gov The diverse range of available aldehydes and ketones allows for the synthesis of a large library of Schiff base derivatives with varying steric and electronic properties.

This reaction provides a straightforward and efficient method for modifying the C6-amino group and exploring the structure-activity relationship of the resulting iminopyrimidines.

Deconstruction-Reconstruction Methodologies for Pyrimidine Diversification

A more advanced strategy for diversifying the pyrimidine scaffold involves deconstruction-reconstruction methodologies. These approaches entail the cleavage of the pyrimidine ring to form a reactive intermediate, which is then recyclized to generate a new heterocyclic system. nih.govnih.gov This powerful strategy allows for a fundamental alteration of the core structure, leading to novel molecular architectures that would be difficult to access through traditional functional group transformations. nih.govnih.gov

One such strategy involves the transformation of a pyrimidine into a corresponding N-arylpyrimidinium salt, which can then be cleaved to form a three-carbon iminoenamine building block. nih.gov This versatile intermediate can subsequently be reacted with various reagents to construct a range of different heterocycles, including substituted pyrimidines, pyridines, or azoles. nih.govresearchgate.net

For this compound, this approach could potentially involve the initial activation of the pyrimidine ring, followed by ring-opening to generate an intermediate that incorporates the C4, C5, and C6 atoms and their substituents. The amino and ethanol groups would likely influence the reactivity of this intermediate and the outcome of the subsequent recyclization step. This methodology offers a powerful tool for scaffold hopping and the generation of structurally diverse compound libraries from a common pyrimidine precursor.

Advanced Spectroscopic and Structural Elucidation of 6 Aminopyrimidine 4 Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, a complete assignment of all proton and carbon signals for 6-Aminopyrimidine-4-ethanol can be achieved.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the pyrimidine (B1678525) ring, H-2 and H-5, would appear as singlets in the downfield region (typically δ 7.0-9.0 ppm), with their exact chemical shifts influenced by the electronic effects of the amino and ethanol (B145695) substituents. The amino (-NH₂) protons would likely produce a broad singlet, the chemical shift of which is dependent on solvent and concentration. The ethanol side chain (-CH₂CH₂OH) would exhibit a more complex pattern. The methylene (B1212753) group adjacent to the pyrimidine ring (C4-CH₂) would likely appear as a triplet, coupled to the neighboring methylene group. The second methylene group (-CH₂OH) would also be a triplet, coupled to both the first methylene group and the hydroxyl proton, though coupling to the -OH proton may not be observed depending on the solvent used. The hydroxyl (-OH) proton itself would typically be a broad singlet.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. Each non-equivalent carbon atom in this compound would give a distinct signal. The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region (δ 110-170 ppm). The carbons bearing nitrogen atoms (C2, C4, C6) would be significantly deshielded. The carbons of the ethanol side chain would appear in the upfield region, with the carbon bonded to the hydroxyl group (C-OH) typically resonating between δ 50-90 ppm and the other methylene carbon appearing at a slightly lower chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and pyrimidine derivatives.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2 8.0 - 8.5 (singlet) 155 - 160
H-5 6.0 - 6.5 (singlet) 100 - 110
-NH₂ 5.0 - 6.0 (broad singlet) C6: 160 - 165
C4-CH₂- 2.7 - 3.2 (triplet) 35 - 45
-CH₂OH 3.6 - 4.1 (triplet) 55 - 65
-OH Variable (broad singlet) -

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups: the amino group, the hydroxyl group, the pyrimidine ring, and the aliphatic side chain. ijirset.com

The most prominent features in the high-frequency region of the spectrum would be the stretching vibrations of the N-H and O-H bonds. The amino group (-NH₂) is expected to show two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. ripublication.com The hydroxyl (-OH) group of the ethanol substituent will exhibit a strong, broad absorption band, typically in the 3200-3600 cm⁻¹ region, with the broadening resulting from intermolecular hydrogen bonding. pressbooks.pubmaricopa.edu

The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic ethanol side chain would also be observable. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the methylene groups will be found just below 3000 cm⁻¹. pressbooks.pub

In the fingerprint region (below 1650 cm⁻¹), several characteristic bands would confirm the structure. The N-H in-plane bending (scissoring) vibration of the primary amine is expected around 1650-1580 cm⁻¹. ijirset.com The pyrimidine ring itself will have several characteristic C=C and C=N stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹. The C-O stretching vibration of the primary alcohol group would produce a strong band in the 1050-1150 cm⁻¹ range, while the C-N stretching of the amino group attached to the aromatic ring would appear in the 1250-1350 cm⁻¹ region. ripublication.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
-OH (Alcohol) O-H Stretch 3200 - 3600 Strong, Broad
-NH₂ (Amine) N-H Asymmetric & Symmetric Stretch 3300 - 3500 Medium (two bands)
Aromatic C-H C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H C-H Stretch 2850 - 2960 Medium
-NH₂ (Amine) N-H Bend (Scissoring) 1580 - 1650 Medium to Strong
Pyrimidine Ring C=N, C=C Stretch 1400 - 1600 Medium to Strong (multiple bands)
Aromatic C-N C-N Stretch 1250 - 1350 Medium

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS would confirm the molecular mass and offer insights into its structure through analysis of its fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the elemental formula, providing strong evidence for the proposed structure.

Under electron impact (EI) ionization or through tandem mass spectrometry (MS/MS) experiments, the molecular ion would undergo fragmentation, providing valuable structural information. sphinxsai.com The fragmentation of this compound would likely proceed through several characteristic pathways. A primary fragmentation event would be the cleavage of the C-C bond beta to the pyrimidine ring (alpha-cleavage relative to the hydroxyl group is less likely but possible), leading to the loss of a CH₂OH radical and formation of a stable benzylic-type cation. Another significant fragmentation would be the loss of a water molecule (H₂O) from the ethanol side chain. The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of small molecules like HCN. cdnsciencepub.comacs.org The analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound (C₆H₉N₃O) Molecular Weight: 139.16 g/mol

Ion m/z (predicted) Identity/Origin
[M+H]⁺ 140 Protonated Molecule (ESI)
[M]⁺˙ 139 Molecular Ion (EI)
[M - H₂O]⁺˙ 121 Loss of water from the ethanol side chain
[M - CH₂OH]⁺ 108 Beta-cleavage of the ethanol side chain

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice. nih.gov For this compound, a single-crystal X-ray diffraction study would elucidate its exact molecular geometry and reveal the intricate network of intermolecular interactions that govern its solid-state packing.

A crystallographic study would provide precise measurements of all bond lengths and angles within the this compound molecule. The bond lengths within the pyrimidine ring would reflect its aromatic character, with C-N and C-C bond distances being intermediate between typical single and double bonds. researchgate.netbenthamopen.com For instance, C-N bond lengths in pyrimidine rings are typically reported in the range of 1.32 to 1.35 Å. researchgate.net The C-NH₂ bond length would be shorter than a typical C-N single bond due to the delocalization of the nitrogen lone pair into the aromatic system. The bond angles within the pyrimidine ring would deviate slightly from the ideal 120° of a perfect hexagon due to the presence of two nitrogen heteroatoms. The geometry of the ethanol side chain, including the C-C and C-O bond lengths and the C-C-O bond angle, would conform to standard values for sp³-hybridized carbons and alcohols. Torsional angles would define the conformation of the ethanol side chain relative to the plane of the pyrimidine ring.

Table 4: Expected Bond Distances and Angles for this compound (based on related structures)

Parameter Description Expected Value
Bond Distances (Å)
C-C (ring) Carbon-Carbon bond in pyrimidine ring ~1.38 - 1.42 Å
C-N (ring) Carbon-Nitrogen bond in pyrimidine ring ~1.32 - 1.35 Å researchgate.net
C4-C(ethanol) Bond between ring and side chain ~1.50 - 1.53 Å
C-C (ethanol) Carbon-Carbon bond in side chain ~1.52 - 1.54 Å
C-O (ethanol) Carbon-Oxygen bond in side chain ~1.42 - 1.44 Å
C6-N(amino) Bond between ring and amino group ~1.34 - 1.37 Å
Bond Angles (°)
N-C-N (ring) Angle within the pyrimidine ring ~115 - 120°
C-N-C (ring) Angle within the pyrimidine ring ~120 - 125°

The presence of both hydrogen bond donors (-NH₂ and -OH) and acceptors (ring nitrogens, amino nitrogen, and hydroxyl oxygen) in this compound suggests that it will form extensive hydrogen bonding networks in the solid state. nih.gov X-ray crystallography is the definitive method for characterizing these interactions. nih.gov Intermolecular hydrogen bonds are expected to be the dominant forces in the crystal packing. Common motifs would include N-H···N bonds, where the amino group of one molecule donates a hydrogen to a ring nitrogen of a neighboring molecule, often forming centrosymmetric dimers or extended chains. nih.gov Additionally, the hydroxyl group is a strong hydrogen bond donor and acceptor, leading to O-H···N, O-H···O, or N-H···O interactions that would link molecules into complex two- or three-dimensional networks. Intramolecular hydrogen bonding might also be possible, for example, between the hydroxyl group and the N1 nitrogen of the pyrimidine ring, which would influence the conformation of the ethanol side chain.

The conformation of the flexible ethanol side chain is a key structural feature that would be determined by X-ray crystallography. The rotation around the C4-C(ethanol) and C(ethanol)-C(ethanol) single bonds determines the spatial orientation of the hydroxyl group relative to the pyrimidine ring. This conformation is influenced by a combination of steric effects and the optimization of the hydrogen bonding network. nih.gov The crystal structure would reveal the specific torsional angles that define the lowest energy conformation in the solid state, providing insight into the molecule's preferred shape and how it presents its functional groups for intermolecular interactions.

Coordination Chemistry of 6 Aminopyrimidine 4 Ethanol Derivatives As Ligands

Role of Aminopyrimidine Scaffolds in Metal Complexation

Aminopyrimidine and its derivatives are recognized as flexible and versatile ligands in coordination chemistry. nih.gov Their utility is prominent in the construction of complex supramolecular structures, coordination polymers, and metal-organic frameworks. nih.govnih.goviucr.org The fundamental role of the aminopyrimidine scaffold lies in its N-donor atoms within the pyrimidine (B1678525) ring, which readily form coordinate bonds with transition metal centers. nih.gov The inclusion of these aromatic N-donor ligands introduces significant diversity to the resulting architectural motifs of the metal complexes. nih.gov

Beyond direct coordination to the metal ion, the aminopyrimidine structure is instrumental in guiding the formation of higher-dimensional supramolecular networks. nih.gov The amino group and ring nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. These noncovalent interactions, along with π-π stacking between pyrimidine rings, play a crucial role in assembling coordinated units into extended 1D, 2D, or 3D structures. nih.govnih.gov This ability to participate in both strong coordinate bonds and weaker, directional noncovalent interactions makes the aminopyrimidine scaffold a powerful building block in crystal engineering. nih.gov Furthermore, the chelation of metal ions by ligands containing pyrimidine rings has been noted to enhance the biological activity of the resulting complexes, highlighting the importance of this scaffold in medicinal inorganic chemistry. unn.edu.ng

Denticity and Coordination Modes of the Pyrimidine Nitrogen and Ethanol (B145695) Oxygen Atoms

The 6-Aminopyrimidine-4-ethanol ligand possesses multiple potential donor sites: the two nitrogen atoms of the pyrimidine ring (at positions 1 and 3), the nitrogen of the exocyclic amino group, and the oxygen atom of the ethanol substituent. This multiplicity of donor atoms allows for a variety of coordination modes and denticities.

Based on related structures, aminopyrimidine ligands most commonly act as monodentate ligands, coordinating to a metal center through one of the ring nitrogen atoms. researchgate.netpvpcollegepatoda.org In the case of this compound, coordination would likely occur via the N1 atom, which is sterically less hindered than the N3 atom adjacent to the ethanol substituent.

However, the presence of the ethanol group provides the potential for bidentate chelation. The ligand could coordinate through one pyrimidine nitrogen (N1) and the oxygen atom of the ethanol sidearm, forming a stable six-membered chelate ring. This (N,O) chelation is a common coordination mode for amino alcohol ligands. st-andrews.ac.ukresearchgate.net A second possibility for bidentate coordination involves the N1 ring nitrogen and the exocyclic amino nitrogen, a mode that has also been reported for aminopyrimidine derivatives. pvpcollegepatoda.org

Finally, the ligand could function as a bridging ligand to connect two or more metal centers. For instance, 2-amino-4,6-dimethoxypyrimidine has been observed to bridge two copper(II) ions, with each metal coordinating to one of the pyrimidine ring nitrogens. iucr.org A similar N1,N3-bridging mode is conceivable for this compound, potentially leading to the formation of coordination polymers.

The preferred coordination mode is influenced by several factors, including the nature of the metal ion, the steric bulk of other ligands in the coordination sphere, and the reaction conditions.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with aminopyrimidine-based ligands typically involves straightforward procedures. A common method is the reaction of a metal salt, such as a chloride or nitrate, with the ligand in a suitable solvent, often an alcohol like ethanol or methanol (B129727). unn.edu.ngmdpi.comekb.eg The resulting complexes may precipitate from the solution upon mixing or after a period of refluxing, and can then be isolated by filtration. unn.edu.ng In some cases, single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent or by vapor diffusion techniques.

A comprehensive characterization of these new complexes is essential to determine their structure and properties. The following analytical techniques are routinely employed:

Elemental Analysis (C, H, N): Provides the empirical formula of the complex, allowing for verification of the metal-to-ligand ratio. ekb.eg

Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of functional groups (e.g., C=N of the pyrimidine ring or the O-H of the ethanol group) upon complexation indicates their involvement in bonding to the metal ion. ekb.eg New bands appearing at lower frequencies are typically assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. mdpi.com

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex and helps in proposing the coordination geometry around the metal center. mdpi.comekb.eg

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal ion. This data is crucial for deducing the geometry and electronic structure of the complex (e.g., distinguishing between high-spin and low-spin octahedral or between tetrahedral and square planar geometries). mdpi.comekb.eg

Molar Conductivity Measurements: Measures the electrolytic nature of the complexes in solution, indicating whether anions are coordinated to the metal or exist as free counter-ions. unn.edu.ngmdpi.com

Single-Crystal X-ray Diffraction: Provides unambiguous, detailed information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding and π-π stacking. nih.govnih.gov

Influence of Ligand Structure on Metal Complex Geometry and Electronic Characteristics

The final geometry and electronic properties of a metal complex are intricately linked to the structure of its ligands. For aminopyrimidine derivatives, factors such as the nature, position, and steric bulk of substituents significantly influence the coordination environment of the metal ion.

Studies have shown that even subtle changes in the ligand can lead to substantial structural variations in the resulting complex. For example, the use of 2-aminopyrimidine (B69317) instead of 2-amino-4-methylpyridine as an auxiliary ligand in a copper(II)-malonate system resulted in a change from a one-dimensional coordination polymer to a discrete mononuclear complex. nih.gov This demonstrates how minor modifications to the ligand can alter the entire supramolecular assembly.

The electronic properties of the complex are also governed by the ligand field. The coordination of different ligands and the resulting geometry (e.g., octahedral, tetrahedral, or square planar) lead to distinct d-orbital splitting patterns, which can be probed by UV-Visible spectroscopy. mdpi.com Magnetic moment measurements provide further insight into the electronic structure. For instance, a Cu(II) (d⁹) complex in an octahedral environment typically exhibits a magnetic moment corresponding to one unpaired electron (~1.73 BM), while a diamagnetic result for a Pd(II) (d⁸) complex is indicative of a square-planar geometry. mdpi.com

The table below summarizes findings for various aminopyrimidine-containing complexes, illustrating the influence of the metal and ligand choice on the resulting geometry.

Metal IonAminopyrimidine LigandOther LigandsResulting GeometryReference
Co(II)2-amino-4,6-dimethoxypyrimidineThiophene-2-carboxylate, Cl⁻, H₂ODistorted Tetrahedral nih.goviucr.org
Cu(II)2-aminopyrimidineMalonateMononuclear Complex nih.gov
Cr(III)2-amino-4,6-dimethylpyrimidineSchiff Base, H₂O, Cl⁻Octahedral mdpi.com
Mn(II)2-amino-4,6-dimethylpyrimidineSchiff Base, H₂O, Cl⁻Octahedral mdpi.com
Pd(II)2-amino-4,6-dimethylpyrimidineSchiff Base, Cl⁻Tetrahedral mdpi.com
Au(III)2-aminopyrimidineAzo-Schiff Base, Cl⁻Square Planar ekb.eg

Applications in Materials Science and As Advanced Synthetic Building Blocks

Potential in Advanced Materials Development

The inherent electronic and structural characteristics of the aminopyrimidine scaffold are actively being explored for the creation of advanced materials with tailored properties. The presence of donor (amino) and acceptor (pyrimidine ring) groups, along with hydrogen-bonding capabilities, allows for the rational design of functional materials.

Derivatives of aminopyrimidine are recognized for their potential in luminescent and optoelectronic applications. These molecules can form "push-pull" systems, where the electron-donating amino group and the electron-accepting pyrimidine (B1678525) ring facilitate intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is fundamental to their photophysical properties, such as fluorosolvatochromism, where the emission color changes with solvent polarity. nih.govfrontiersin.org

For instance, studies on π-extended biphenylpyrimidine systems demonstrate that the nature of the amino group substituent dramatically influences the emissive properties. nih.govfrontiersin.org While some derivatives exhibit fluorescence quenching in polar solvents, others maintain strong emission, highlighting the tunability of these systems. nih.gov The combination of indole (B1671886) and pyrimidine moieties has also been shown to produce materials with significant solid-state luminescence, with some compounds exhibiting good emission quantum yields. acs.org The 6-Aminopyrimidine-4-ethanol structure provides a basic framework that could be elaborated into more complex push-pull systems, potentially leading to materials with dual-state emissive behavior, useful for sensors and organic light-emitting diodes (OLEDs).

Table 1: Photophysical Data for a Representative Donor-Acceptor Pyrimidine System

Compound Solvent Absorption Max (nm) Emission Max (nm) Stokes Shift (nm)
D1 Hexane 362 412 50
D1 Toluene 366 433 67
D1 Dichloromethane (B109758) 366 512 146
D1 Acetonitrile 364 560 196
D2 Hexane 388 441 53
D2 Toluene 390 453 63
D2 Dichloromethane 392 473 81
D2 Acetonitrile 390 480 90

Data derived from studies on 4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidine (D1) and 4-[4-(4-N,N-diphenylaminophenyl)phenyl]-2,6-diphenylpyrimidine (D2). nih.gov

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered assemblies from smaller molecular building blocks. researchgate.net this compound is an excellent candidate for designing such systems. The amino group and the pyrimidine ring nitrogens can act as hydrogen bond donors and acceptors, respectively. Furthermore, the terminal hydroxyl group of the ethanol (B145695) side chain provides an additional site for strong hydrogen bonding. This multiplicity of interaction sites allows for the formation of robust and predictable supramolecular architectures, such as tapes, sheets, or three-dimensional networks. mdpi.com These self-assembled structures are foundational for developing crystalline materials, gels, and liquid crystals with specific functions. researchgate.net

Utility as Key Intermediates for Complex Heterocycle Synthesis

The aminopyrimidine scaffold is a "privileged" structure in chemistry, frequently used as a starting point for building more complex, biologically active molecules. tandfonline.combeilstein-journals.org this compound serves as a versatile building block for the synthesis of a wide array of fused heterocyclic systems.

The reactive nature of the 6-amino group and the adjacent C5 position of the pyrimidine ring allows for annulation reactions to form fused bicyclic and polycyclic systems.

Pyrimidoquinolones: Structurally similar compounds, like 6-aminopyrimidin-4-ones, are key precursors in the synthesis of pyrimido[4,5-b]quinolones. researchgate.net These syntheses often involve reactions like Vilsmeier-Haack formylation or multicomponent reactions where the aminopyrimidine condenses with other reagents to build the quinolone ring. researchgate.net

Pyrimido[4,5-d]pyrimidines: This class of fused heterocycles is readily accessible from 4-aminopyrimidine (B60600) precursors. rsc.orgresearchgate.net Synthetic strategies often involve a cyclocondensation reaction where the 4-amino group and the N3 atom of the pyrimidine ring react with a suitable C-N-C fragment. mdpi.com For example, treatment with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can generate an intermediate that cyclizes upon reaction with an amine, often involving a Dimroth rearrangement, to yield the final pyrimido[4,5-d]pyrimidine (B13093195) core. mdpi.com Multicomponent reactions involving an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound are also powerful methods for constructing these fused systems. rsc.org

Table 2: Selected Synthetic Pathways to Fused Pyrimidine Systems

Target System Precursor Type Key Reagents/Reaction Type Reference
Pyrimido[4,5-b]quinolones 6-Aminopyrimidin-4-one Vilsmeier-Haack formylation, Hantzsch-like reaction researchgate.net
Pyrimido[4,5-d]pyrimidines 4-Aminopyrimidine-5-carbonitrile DMF-DMA, anilines, Dimroth rearrangement mdpi.com
Pyrimido[4,5-d]pyrimidines 6-Aminouracil (B15529), aldehydes, amines Three-component condensation rsc.org

Beyond simple bicyclic systems, aminopyrimidines are instrumental in constructing more elaborate polycyclic nitrogen heterocycles. The inherent reactivity of the pyrimidine ring can be leveraged to add successive rings, leading to complex molecular frameworks. nih.gov For example, 5,6-diaminopyrimidines (which can be conceptually derived from 6-aminopyrimidines) are common starting materials for pteridines (pyrimido[4,5-b]pyrazine systems) through condensation with α-dicarbonyl compounds. nih.gov Similarly, multicomponent reactions can be designed to fuse pyridine (B92270) or other heterocyclic rings onto the aminopyrimidine core, yielding medicinally relevant scaffolds. researchgate.netrsc.org The ability to use aminopyrimidines as a reliable anchor point for ring-building strategies makes them indispensable tools in synthetic organic chemistry. sciencescholar.ussciencescholar.us

Use as Ligand Precursors in Catalysis

The field of catalysis often relies on organic molecules, or ligands, that can coordinate to a metal center and modulate its reactivity. This compound possesses multiple potential coordination sites: the two nitrogen atoms of the pyrimidine ring, the exocyclic amino nitrogen, and the hydroxyl oxygen. This arrangement makes it a potential multidentate ligand precursor. Upon deprotonation of the hydroxyl group, it could act as an N,N,O-tridentate ligand, capable of forming stable chelate rings with a metal ion. Such coordination could be valuable in creating bespoke transition metal catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the pyrimidine ring can be tuned by adding other substituents, which in turn would alter the electronic environment of the coordinated metal, allowing for fine control over its catalytic activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 6-Aminopyrimidine-4-ethanol and its derivatives?

  • Methodological Answer : The compound can be synthesized via refluxing 6-aminouracil derivatives with ethanolamine and paraformaldehyde in absolute ethanol for 12–24 hours . Key variables include reaction time (longer durations improve cyclization), stoichiometric ratios (e.g., 5 mmol ethanolamine per 3 mmol 6-aminouracil), and purification via crystallization from DMF/H₂O or column chromatography . Optimization should involve monitoring reaction progress using TLC or HPLC.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm proton environments and carbon frameworks, comparing shifts to known pyrimidine derivatives .
  • HPLC : Assess purity (≥95%) with reverse-phase columns and UV detection at 254 nm .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What solvents and storage conditions ensure stability of this compound in laboratory settings?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions; ethanol/water mixtures aid crystallization .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation . Conduct periodic stability assays via HPLC to detect degradation.

Advanced Research Questions

Q. How can contradictions in spectroscopic data for novel this compound analogs be resolved?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., tautomerism or isomerism) .
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts or optimize geometries, comparing results with experimental data .
  • Batch Reproducibility : Test synthetic reproducibility across multiple batches to identify protocol-dependent anomalies .

Q. What strategies are effective for evaluating the cytotoxicity of this compound derivatives in cancer models?

  • Methodological Answer :

  • In Vitro Assays : Use MTT/WST-1 assays on adherent cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure periods. Include positive controls (e.g., cisplatin) and IC₅₀ calculations .
  • Selectivity Screening : Compare cytotoxicity in non-cancerous cell lines (e.g., HEK293) to assess therapeutic windows .
  • Mechanistic Studies : Perform flow cytometry for apoptosis/necrosis profiling or Western blotting for caspase activation .

Q. How to design experiments probing the reaction mechanisms of this compound under catalytic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via in situ IR or quenching experiments at timed intervals .
  • Isotopic Labeling : Use ¹³C-labeled ethanolamine to trace carbon migration pathways .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization; analyze yields and byproducts .

Q. What computational approaches support structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer :

  • Docking Simulations : Map interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • QSAR Modeling : Train models on IC₅₀ data and descriptors (logP, polar surface area) to predict bioactivity .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic features using MOE or Discovery Studio .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., IC₅₀ values, spectroscopic assignments) in the main text; raw datasets (HPLC chromatograms, NMR spectra) should be appended .
  • Uncertainty Analysis : Report standard deviations for triplicate experiments and instrument error margins (e.g., ±0.01 ppm for NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.